molecular formula C14H13NO B1361513 N,2-Diphenylacetamide CAS No. 621-06-7

N,2-Diphenylacetamide

Cat. No. B1361513
Key on ui cas rn: 621-06-7
M. Wt: 211.26 g/mol
InChI Key: KYPIASPTMDEDQB-UHFFFAOYSA-N
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Patent
US05411977

Procedure details

A mixture of 5.84 g (37.81 mmol) phenylacetyl chloride and 50 mL benzene was stirred at 0° C. A solution of 3.52 g (2.0 equivs.) aniline and 50 mL benzene was added dropwise. After addition was complete, the mixture was allowed to warm to room temperature and stirred for 3 hrs. The mixture was poured into 100 mL water and was extracted with 3×100 mL ethyl acetate. The organic layers were combined and washed sequentially with 100 mL portions of 5% aqueous hydrochloric acid, water, saturated sodium carbonate and water. The organic layer was dried, filtered and solvent was removed from the filtrate to provide 5.24 g (24.80 mmol, 65%) phenylacetanilide as a tan solid, mp=114°-116° C. NMR (CDCl3 /TMS): 3.73 (s, 2H), 7.08 (t, 1H), 7.18 (bs, 1H), 7.25-7.43 (m, 9H). Mass spectrum
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O>[C:1]1([CH2:7][C:8]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×100 mL ethyl acetate
WASH
Type
WASH
Details
washed sequentially with 100 mL portions of 5% aqueous hydrochloric acid, water, saturated sodium carbonate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.8 mmol
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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